molecular formula C19H33Cl3O2 B11091933 Pentadecyl 3,4,4-trichlorobut-3-enoate CAS No. 632299-92-4

Pentadecyl 3,4,4-trichlorobut-3-enoate

Cat. No.: B11091933
CAS No.: 632299-92-4
M. Wt: 399.8 g/mol
InChI Key: UGHWYRIJSUIIBZ-UHFFFAOYSA-N
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Description

Pentadecyl 3,4,4-trichlorobut-3-enoate is a halogenated ester compound characterized by a trichlorinated butenoyl group esterified to a pentadecyl (C15) alkyl chain. The presence of three chlorine atoms at positions 3, 4, and 4 on the butenoyl moiety imparts significant electronegativity and steric hindrance, influencing its reactivity and physicochemical properties.

Properties

CAS No.

632299-92-4

Molecular Formula

C19H33Cl3O2

Molecular Weight

399.8 g/mol

IUPAC Name

pentadecyl 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-18(23)16-17(20)19(21)22/h2-16H2,1H3

InChI Key

UGHWYRIJSUIIBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadecyl 3,4,4-trichlorobut-3-enoate typically involves the esterification of pentadecanol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Pentadecanol+3,4,4-trichlorobut-3-enoic acidH2SO4Pentadecyl 3,4,4-trichlorobut-3-enoate+H2O\text{Pentadecanol} + \text{3,4,4-trichlorobut-3-enoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Pentadecanol+3,4,4-trichlorobut-3-enoic acidH2​SO4​​Pentadecyl 3,4,4-trichlorobut-3-enoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichlorobutenoate group into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentadecyl 3,4,4-trichlorobutanoic acid, while reduction could produce pentadecyl 3,4-dichlorobut-3-enoate.

Scientific Research Applications

Pentadecyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.

    Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which pentadecyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Key Structural Features Potential Applications/Properties Reference
1,3-Butadiene, trichloro- 53317-48-9 Trichlorinated butadiene backbone Intermediate in polymer synthesis
Ethane, 1,1,2-trichloro- 79-00-5 Three chlorine atoms on ethane Solvent, degreaser
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 Branched ketone with methyl groups Industrial solvent
5-Phenyldecane 4537-11-5 Long-chain alkane with phenyl substitution Surfactant research

Key Differences and Implications

Trichlorinated Backbone vs. Non-Halogenated Analogues The trichloro substitution in Pentadecyl 3,4,4-trichlorobut-3-enoate distinguishes it from non-halogenated esters like 5-Phenyldecane . Chlorine atoms increase molecular polarity and resistance to microbial degradation, which may enhance environmental persistence compared to non-halogenated hydrocarbons.

Ester Chain Length

  • The pentadecyl chain (C15) provides hydrophobicity, contrasting with shorter-chain esters like trichloroethane derivatives . This property could influence solubility in organic solvents or lipid membranes, making it suitable for specialized coatings or slow-release formulations.

Reactivity Trichlorobut-3-enoate’s conjugated double bond and chlorine substituents may facilitate electrophilic addition reactions, similar to trichlorobutadiene . However, steric hindrance from the pentadecyl chain could reduce reactivity compared to smaller trichloro compounds like 1,1,2-trichloroethane.

Hypothetical Data Table

Property This compound (Predicted) 1,3-Butadiene, Trichloro- 1,1,2-Trichloroethane
Molecular Weight (g/mol) ~450 149.4 133.4
Boiling Point (°C) >300 (estimated) 142–145 113–115
Solubility in Water Insoluble Low Moderate
Environmental Persistence High (due to C15 chain and Cl) Moderate Low

Research Findings and Limitations

  • Spectroscopic Analysis: While direct data on this compound are absent, analogous compounds like Zygocaperoside () were characterized via NMR and UV spectroscopy . Similar methods could elucidate the target compound’s structure.
  • Toxicity and Safety: Chlorinated compounds like 1,1,2-trichloroethane are regulated due to toxicity .
  • Synthetic Routes: No direct synthesis protocols are provided, but trichlorinated alkenes (e.g., trichlorobutadiene ) suggest possible pathways via halogenation of butenoate esters.

Biological Activity

Overview of Pentadecyl 3,4,4-trichlorobut-3-enoate

This compound is an organic compound that belongs to a class of chemicals known for their potential biological activities. This compound features a long-chain alkyl group (pentadecyl) attached to a trichlorobutenoate moiety, which suggests it may exhibit unique interactions with biological systems.

1. Antimicrobial Properties

Many chlorinated compounds possess antimicrobial properties. The presence of chlorine atoms in the structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes. Research indicates that similar chlorinated esters can exhibit significant antibacterial and antifungal activities.

2. Toxicological Profile

The toxicity of chlorinated compounds is a critical area of study. Compounds like this compound may demonstrate cytotoxic effects on various cell lines. Studies on structurally similar compounds have shown that they can induce apoptosis in cancer cells or exhibit neurotoxic effects.

3. Environmental Impact

The persistence and bioaccumulation potential of chlorinated compounds are significant concerns. This compound may be evaluated for its environmental fate using quantitative structure-activity relationship (QSAR) models. These models help predict its biodegradability and potential to accumulate in living organisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorinated esters against common pathogens. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxicity of chlorinated butenoates on human cancer cell lines. The findings suggested that these compounds could induce significant cell death at certain concentrations, highlighting their potential as therapeutic agents.

Data Tables

Property Value
Molecular FormulaC₁₅H₁₈Cl₃O₂
Molecular Weight355.67 g/mol
SolubilitySoluble in organic solvents
Toxicity LevelModerate to High (based on analogs)
Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

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